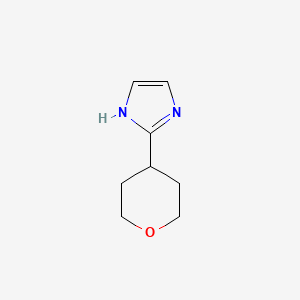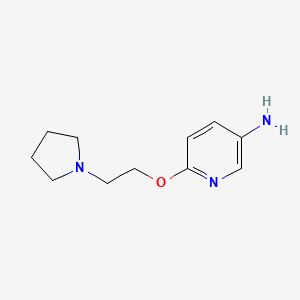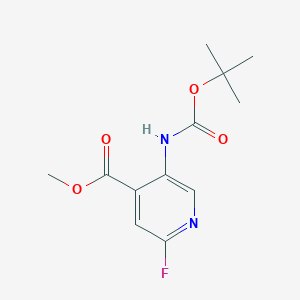![molecular formula C8H7N3O2 B1456963 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-86-8](/img/structure/B1456963.png)
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)10-4-11-8(6)12-5/h3-4H,1-2H3,(H,10,11,12) . This indicates that the compound has a pyrrolopyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.19 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Properties
Fungicidal Properties : A study by Tumkevičius, Urbonas, and Vainilavicius (2000) described the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, revealing fungicidal properties in the synthesized derivatives (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Synthesis of Derivatives : Research by Kim and Santilli (1969) involved preparing 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and ethyl esters, highlighting methods for methylating, acetylating, and tosylating the hydroxy group of pyrrolo[2,3-d]pyrimidines (Kim & Santilli, 1969).
Novel Heterocyclic Systems : A 2019 study by Muzychka et al. developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, indicating the potential of pyrrolo[2,3-d]pyrimidine derivatives in creating new tricyclic systems (Muzychka et al., 2019).
Antitumor Activity : Wang et al. (2013) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines, demonstrating their potential in targeted antitumor agents through specific cellular uptake and inhibition of purine nucleotide biosynthesis (Wang et al., 2013).
Dual Inhibitor Synthesis : Research by Gangjee et al. (2000) focused on synthesizing a compound as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives (Gangjee, Yu, & McGuire, 2000).
Safety And Hazards
The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKGBWXYPDCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)






![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)